molecular formula C12H9NO4 B12551137 Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy- CAS No. 188877-88-5

Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-

Cat. No.: B12551137
CAS No.: 188877-88-5
M. Wt: 231.20 g/mol
InChI Key: VBQCRXQOMOAOOM-UHFFFAOYSA-N
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Description

Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy- is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with a furan ring and an amino group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy- typically involves the condensation of 5-amino-2-hydroxybenzoic acid with furfural. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoic acid moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohol derivatives of the benzoic acid moiety.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of microbial growth and modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methylbenzoic acid
  • 5-Bromo-2-chloro-benzoic acid
  • 2-Furoic acid

Uniqueness

Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy- is unique due to the presence of both a furan ring and an amino group, which confer distinct chemical and biological properties

Properties

CAS No.

188877-88-5

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

5-(furan-2-ylmethylideneamino)-2-hydroxybenzoic acid

InChI

InChI=1S/C12H9NO4/c14-11-4-3-8(6-10(11)12(15)16)13-7-9-2-1-5-17-9/h1-7,14H,(H,15,16)

InChI Key

VBQCRXQOMOAOOM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=NC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

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